molecular formula C10H14BrNO2S B1345296 tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate CAS No. 910036-94-1

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate

Cat. No.: B1345296
CAS No.: 910036-94-1
M. Wt: 292.19 g/mol
InChI Key: RFNWODFBZMWIEH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-bromothiophen-3-yl)methyl]carbamate (CAS 1396777-19-7) is a brominated thiophene derivative with the molecular formula C₁₀H₁₄BrNO₂S. It belongs to the class of carbamate-protected amines, where the tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. This compound is characterized by a thiophene ring substituted with a bromine atom at the 2-position and a methylcarbamate group at the 3-position. Its structural uniqueness lies in the combination of a heterocyclic thiophene core and a halogen substituent, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNWODFBZMWIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640283
Record name tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-94-1
Record name tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl (2-bromothien-3-yl)methylcarbamate involves several steps. One common method includes the reaction of 2-bromothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thienyl ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate is a synthetic compound in the carbamate family with the molecular formula C12H16BrNO2S. John F. Nash and colleagues first synthesized it in 1995 as a potential insecticide. The compound features a tert-butyl group, a brominated thiophene moiety, and a carbamate functional group, contributing to its chemical reactivity and biological activity. Due to its structural characteristics, it is used extensively in scientific research and various applications in chemistry and biology.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology The compound is used in studies related to enzyme inhibition and protein modification.
  • Industry The compound is used in developing new materials and as an intermediate in producing other chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation Reactions The thienyl ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Enzyme Inhibition and Protein Modification

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and protein modification studies. The presence of the bromothiophene moiety suggests potential interactions through halogen bonding or other non-covalent interactions. Computational predictions indicate high gastrointestinal absorption and permeability across the blood-brain barrier, which may influence its pharmacokinetic properties. Notably, the compound is predicted to interact with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), impacting its metabolism. The mechanism of action involves the compound's interaction with specific molecular targets, where it can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can affect various biological pathways, leading to desired therapeutic or experimental outcomes. The compound's ability to modify proteins may also play a role in its biological effects.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromothien-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound features a thiophene ring, whereas analogs like 41ε and 41g are based on phenyl rings. Thiophene’s electron-rich nature enhances reactivity in cross-coupling reactions compared to benzene derivatives .

Substituent Effects :

  • Halogen Position : Bromine at the 2-position in the thiophene derivative may sterically hinder electrophilic substitutions compared to para-bromo substituents in phenyl analogs (e.g., 41ε, 41g).
  • Functional Groups : Methoxy groups (e.g., 41ε, 41g) act as electron-donating groups, directing electrophilic reactions to specific positions, whereas bromine and chlorine are electron-withdrawing, altering reaction pathways .

Biological Activity

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate is a synthetic compound belonging to the carbamate family, characterized by its unique structural features and notable biological activities. With a molecular formula of C12H16BrNO2S, this compound was first synthesized in 1995 by John F. Nash and colleagues as a potential insecticide. Its structure includes a tert-butyl group, a brominated thiophene moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological activity.

Enzyme Inhibition and Protein Modification

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and protein modification studies. The presence of the bromothiophene moiety suggests potential interactions through halogen bonding or other non-covalent interactions. Computational predictions indicate high gastrointestinal absorption and permeability across the blood-brain barrier, which may influence its pharmacokinetic properties. Notably, the compound is predicted to interact with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), impacting its metabolism.

The mechanism of action involves the compound's interaction with specific molecular targets, where it can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can affect various biological pathways, leading to desired therapeutic or experimental outcomes. The compound's ability to modify proteins may also play a role in its biological effects.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against several enzymes relevant in drug metabolism. The results demonstrated that the compound significantly inhibited CYP1A2 activity, suggesting its potential as a modulator of drug metabolism pathways. This finding highlights the importance of understanding how such compounds can affect pharmacokinetics in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl carbamateC7H15NO2Lacks halogen substitution; simpler structure
2-Bromo-N-(thiophen-3-yl)acetamideC10H10BrNContains acetamide instead of carbamate
5-Bromo-2-thienyl methylcarbamateC10H10BrNO2Different thienyl position; potential insecticidal properties
Tert-butyl N-(methyl)carbamateC8H17NO2No halogen; simpler structure

This table illustrates that this compound stands out due to its unique combination of a brominated thiophene moiety and a tert-butyl group, enhancing its reactivity and biological activity compared to these similar compounds.

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry: It is utilized as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is employed in studies related to enzyme inhibition and protein modification.

Industry: It serves in developing new materials and as an intermediate in producing other chemicals.

Q & A

Q. Q. How to address discrepancies between theoretical and experimental 13^13C NMR chemical shifts?

  • Methodological Answer :

Solvent Correction : Apply reference data for DMSO-d6_6 vs. CDCl3_3.

Conformational Sampling : Use GAUSSIAN-NMR with Boltzmann weighting for rotamer populations.

Hybrid Functionals : Compare B3LYP vs. M06-2X predictions for electron-deficient thiophenes .

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